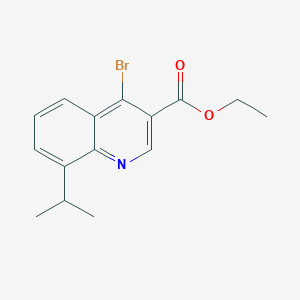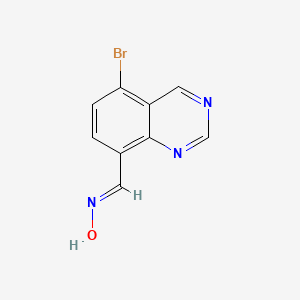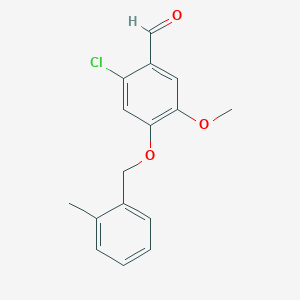
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde is an organic compound with a complex structure, characterized by the presence of chloro, methoxy, and benzyl groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with 2-chloro-5-methoxybenzaldehyde.
Benzylation: The benzaldehyde is subjected to benzylation using 2-methylbenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to promote the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzoic acid.
Reduction: 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-amino-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde.
Applications De Recherche Scientifique
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methoxybenzaldehyde: Lacks the benzyl group, making it less complex.
2-Chloro-4-((2-methylbenzyl)oxy)benzaldehyde: Similar structure but without the methoxy group.
5-Methoxy-4-((2-methylbenzyl)oxy)benzaldehyde: Similar structure but without the chloro group.
Uniqueness
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde is unique due to the combination of chloro, methoxy, and benzyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C16H15ClO3 |
|---|---|
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15ClO3/c1-11-5-3-4-6-12(11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3 |
Clé InChI |
PSFCFZPSKZRDJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1COC2=C(C=C(C(=C2)Cl)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


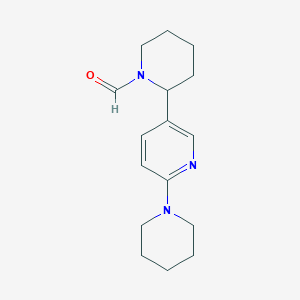
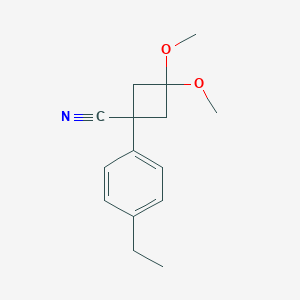
![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)
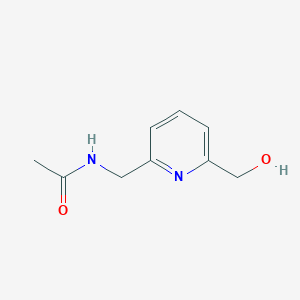
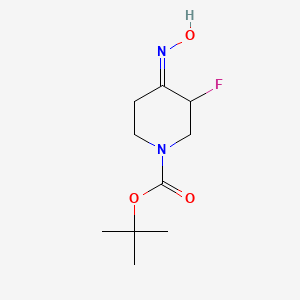
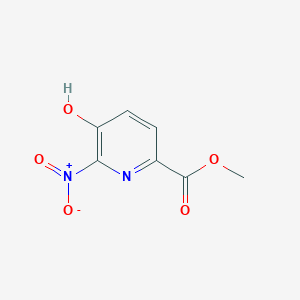
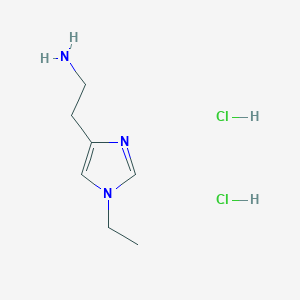
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)


